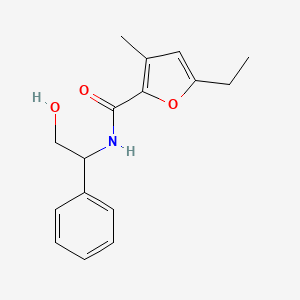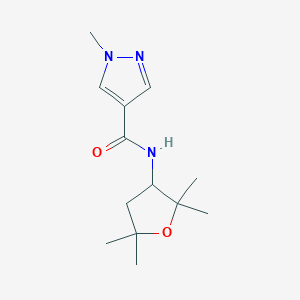![molecular formula C15H19N3O2 B7642743 Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological processes. It is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action and its effects on living organisms.
Aplicaciones Científicas De Investigación
Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate has been extensively used in scientific research due to its potential applications in various biochemical and physiological processes. It has been used to investigate its effects on the central nervous system, cardiovascular system, and immune system. It has also been used in cancer research to investigate its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in various biochemical processes. It has also been shown to modulate the activity of certain receptors in the central nervous system, which may contribute to its effects on the cardiovascular and immune systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of various inflammatory conditions. It has also been shown to have antihypertensive effects, which may make it useful in the treatment of hypertension. Additionally, it has been shown to have immunomodulatory effects, which may make it useful in the treatment of various autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yields with high purity. It is also relatively stable and can be stored for extended periods without degradation. However, it also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate in scientific research. One direction is to investigate its potential as an anticancer agent, as it has shown promise in preliminary studies. Another direction is to investigate its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new derivatives of the compound with improved pharmacological properties.
Métodos De Síntesis
Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate is synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with 1,3-dimethyl-4-nitroso-pyrazole in the presence of a reducing agent. The resulting intermediate product is then treated with methylamine to produce the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Propiedades
IUPAC Name |
methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-5-6-13(7-14(10)15(19)20-4)16-8-12-9-18(3)17-11(12)2/h5-7,9,16H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVYCUGLAZQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN(N=C2C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)




![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)
![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)